molecular formula C14H13N3O B2915897 4-Methoxy-2-(3-toluidino)nicotinonitrile CAS No. 341966-96-9

4-Methoxy-2-(3-toluidino)nicotinonitrile

Cat. No. B2915897
CAS RN: 341966-96-9
M. Wt: 239.278
InChI Key: LKWZTPJYBVBUHU-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-toluidino)nicotinonitrile, also known as MTN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MTN is a nitrile derivative of nicotinamide, which is a precursor of NAD+ and NADP+. The compound has a molecular formula of C16H16N3O2 and a molecular weight of 284.32 g/mol.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

One notable application of 4-Methoxy-2-(3-toluidino)nicotinonitrile and its derivatives is in synthetic organic chemistry, particularly in the facile preparation of nicotinamide and nicotinic acid derivatives. Abdel-Aziz (2007) demonstrated the Lewis acid-promoted nucleophilic displacement reactions of 2-methoxy-3-cyano-4,6-diarylpyridines with various organo cuprates, leading to the synthesis of trisubstituted nicotinonitriles. This process was further studied experimentally and through molecular modeling, highlighting its importance in creating compounds with potential pharmaceutical applications (Abdel-Aziz, 2007).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Ansari et al. (2015) explored the adsorption and inhibitory effects of pyridine derivatives, including this compound, on N80 steel corrosion in an acidic environment. Their findings indicated high inhibition efficiency, supported by electrochemical, surface analysis, and quantum chemical studies. This research underlines the potential of this compound derivatives as effective corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).

Cytotoxicity and Pharmaceutical Potential

In the pharmaceutical sector, the synthesis and evaluation of new nicotinonitrile and furo[2,3-b]pyridine derivatives bearing a thiophene substituent have shown promising results. Ibrahim et al. (2018) prepared a series of nicotinonitrile derivatives with notable yields and subjected them to cytotoxic activity tests against various tumor cell lines. Some compounds exhibited significant cytotoxicity, highlighting the therapeutic potential of this compound derivatives in cancer treatment (Ibrahim et al., 2018).

Photovoltaic and Material Science Applications

From a materials science perspective, this compound derivatives have been investigated for their photovoltaic performances in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a new derivative and studied its efficiency as a co-sensitizer dye in DSSCs, demonstrating improved photovoltaic performance and highlighting its utility in enhancing solar cell efficiency (Hemavathi et al., 2019).

properties

IUPAC Name

4-methoxy-2-(3-methylanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-4-3-5-11(8-10)17-14-12(9-15)13(18-2)6-7-16-14/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWZTPJYBVBUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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